molecular formula C13H25N3O B6808411 N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B6808411
M. Wt: 239.36 g/mol
InChI Key: OCSNOKVFERNTIW-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a bicyclic organic compound known for its unique structure and versatile applications in organic synthesis. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO, which is a highly nucleophilic tertiary amine base used as a catalyst and reagent in various chemical reactions .

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-13(2,3)9-15(4)12(17)16-8-10-5-6-11(16)7-14-10/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSNOKVFERNTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)N1CC2CCC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts like zeolites or metal-organic frameworks may be used to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in organic synthesis and industrial applications .

Mechanism of Action

The compound exerts its effects primarily through its nucleophilic and basic properties. It can activate substrates by donating electron pairs, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethylpropyl)-N-methyl-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both a nucleophile and a base makes it highly valuable in various synthetic applications .

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